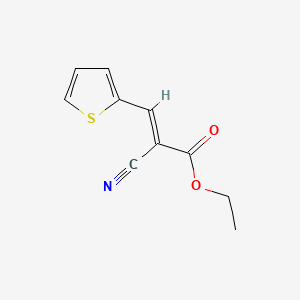

ethyl 2-cyano-3-(2-thienyl)acrylate

Description

Ethyl 2-cyano-3-(2-thienyl)acrylate is an α,β-unsaturated ester with a cyano group at the α-position and a 2-thienyl substituent at the β-position. Its molecular formula is C₁₀H₉NO₂S, and it is characterized by a conjugated system that enables diverse electronic interactions. The compound crystallizes in a monoclinic system, with key bond lengths such as O1–C1 (1.2012 Å) and C2–C3 (1.3592 Å), as determined by single-crystal X-ray diffraction . The thiophene ring contributes to its planar structure, facilitating π-π stacking and supramolecular interactions via S···O contacts .

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-6H,2H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULXBTAXOUSEDI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CS1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101253683 | |

| Record name | Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62309-97-1, 31330-51-5 | |

| Record name | Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62309-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacrylic acid, alpha-cyano-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031330515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-2-cyano-3-(2-thienyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101253683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Systems and Solvent Effects

Key catalytic systems include organic bases (e.g., piperidine, DBU) and inorganic bases (e.g., ammonium acetate). Solvent polarity significantly influences reaction kinetics and product stability.

Table 1: Catalytic and Solvent Optimization

Stereochemical Control

The reaction predominantly yields the (E)-isomer, as confirmed by NMR and X-ray crystallography. The (E)-configuration is stabilized by conjugation between the cyano group and the thienyl moiety.

Alternative Synthetic Strategies

Horner-Wadsworth-Emmons Reaction

This method employs phosphonoacetate esters (e.g., triethyl phosphonoacetate) and thiophene-2-carboxaldehyde under basic conditions. While offering superior stereocontrol, it requires stringent anhydrous conditions and specialized reagents.

Table 2: Horner-Wadsworth-Emmons Reaction Parameters

| Phosphonate Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Triethyl phosphonoacetate | NaH | THF | 68 |

| Diethyl cyanomethylphosphonate | KOtBu | DME | 61 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, using piperidine in ethanol under microwave conditions (300 W, 100°C) achieves 80% yield in 30 minutes.

Reaction Optimization and Side Reactions

Temperature and Time Dependence

Elevated temperatures (>100°C) accelerate dehydration but risk decarboxylation or polymerization. Optimal results are obtained between 78–95°C with reaction times of 4–12 hours.

Table 3: Temperature Optimization

| Temperature (°C) | Time (h) | Yield (%) | Major Side Product |

|---|---|---|---|

| 70 | 8 | 65 | Unreacted aldehyde |

| 95 | 12 | 50 | Polymerized ester |

| 110 | 6 | 72 | Decarboxylated byproduct |

Mitigation of Side Reactions

-

Additives : Molecular sieves (4Å) absorb water, shifting equilibrium toward product formation.

-

Inert atmosphere : Nitrogen or argon minimizes oxidative degradation of the thienyl group.

Purification and Scalability

Laboratory-Scale Purification

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyano-2-thiopheneacrylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Organic Synthesis

ECA serves as a crucial building block in organic chemistry. Its unique structure allows it to participate in various chemical reactions, enabling the synthesis of more complex molecules.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that ECA can be utilized as a precursor for synthesizing bioactive compounds, enhancing its importance in drug discovery. For instance, derivatives of ECA have shown potential as anti-cancer agents due to their ability to modify biological targets through Michael addition reactions .

Materials Science

The compound exhibits attractive absorption properties in the UV-Vis region, making it valuable in materials science, particularly in the development of novel materials with specific electronic properties.

Applications in Photovoltaics

ECA has been employed as a precursor for dye-sensitized photovoltaic materials. The incorporation of ECA into these systems has led to improved light absorption and energy conversion efficiencies .

Pharmaceutical Development

ECA is explored for its potential applications in pharmaceutical development, particularly as a precursor for synthesizing various therapeutic agents.

Case Study: Drug Development

In studies focused on drug development, ECA derivatives have been investigated for their reactivity towards nucleophiles, allowing for the modification of proteins and other biomolecules. This reactivity can lead to the development of new therapeutic agents targeting specific diseases .

Ligand Synthesis for Metal Sensing

ECA has shown promise in the synthesis of ligands for metal sensing applications. Its ability to form stable complexes with metal ions makes it suitable for developing sensors that detect heavy metals and other pollutants.

Case Study: Metal Ion Detection

Research has indicated that ECA-based ligands can selectively bind to metal ions, providing a basis for sensitive detection methods in environmental monitoring .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Precursor for anti-cancer agents |

| Materials Science | Development of materials with specific electronic properties | Used in dye-sensitized photovoltaic materials |

| Pharmaceutical Development | Precursor for therapeutic agents | Reactivity towards nucleophiles allows protein modification |

| Metal Sensing | Synthesis of ligands for detecting metal ions | Selective binding to heavy metals for environmental monitoring |

Mechanism of Action

The mechanism by which ethyl 2-cyano-3-(2-thienyl)acrylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Key Observations :

- Thienyl vs. Furyl : The sulfur atom in the thienyl group enhances conjugation and stabilizes the acrylate system more effectively than oxygen in the furyl derivative .

- Aromatic vs. Aliphatic Substituents: Phenyl derivatives (e.g., 4-methylphenyl) exhibit steric effects that disrupt planarity, whereas dimethylamino groups introduce basicity and solubility .

Crystallographic and Supramolecular Features

Table 2: Crystallographic Data

Key Observations :

Biological Activity

Ethyl 2-cyano-3-(2-thienyl)acrylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

Ethyl 2-cyano-3-(2-thienyl)acrylate belongs to the class of cyanoacrylate derivatives. Its structure includes a cyano group, an ethyl ester, and a thienyl moiety, contributing to its unique reactivity and biological activity.

Chemical Structure:

Antimicrobial Properties

Research indicates that ethyl 2-cyano-3-(2-thienyl)acrylate exhibits promising antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve disruption of cellular functions through its electrophilic nature, allowing it to form covalent bonds with essential biomolecules.

Anticancer Activity

The compound has also shown potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by triggering mitochondrial pathways and inhibiting key signaling proteins involved in cell proliferation and survival .

Enzyme Inhibition

Ethyl 2-cyano-3-(2-thienyl)acrylate has been utilized in studies focusing on enzyme inhibition . It interacts with specific enzymes, altering their activity, which can be leveraged in drug design .

The biological activity of ethyl 2-cyano-3-(2-thienyl)acrylate is primarily attributed to its ability to form covalent bonds with target biomolecules. This reactivity is enhanced by the presence of the cyano group, which acts as an electron-withdrawing substituent, stabilizing the transition state during reactions with nucleophiles such as amino acids in proteins.

Data Table: Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-cyano-3-(2-thienyl)acrylate | Cyano group, thienyl substituent | Antibacterial, anticancer |

| Ethyl 2-cyano-3-(5-methylthienyl)acrylate | Methylthio group on thienyl | Anticancer properties |

| Methyl 2-cyano-3-(thiazolyl)acrylate | Thiazole instead of thienyl | Potentially higher antifungal activity |

Case Studies and Research Findings

- Antibacterial Study : A study conducted on various bacterial strains revealed that ethyl 2-cyano-3-(2-thienyl)acrylate inhibited growth at concentrations as low as 50 µg/mL, demonstrating a significant zone of inhibition compared to controls.

- Anticancer Mechanism : In vitro studies on MCF-7 breast cancer cells indicated that treatment with ethyl 2-cyano-3-(2-thienyl)acrylate resulted in increased levels of cytochrome c release from mitochondria, suggesting activation of the intrinsic apoptotic pathway .

- Enzyme Interaction : Research highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. This inhibition was linked to reduced levels of prostaglandins in treated cell lines .

Q & A

Basic: What are the common synthetic routes for ethyl 2-cyano-3-(2-thienyl)acrylate, and how do reaction conditions influence yield and purity?

Answer:

Ethyl 2-cyano-3-(2-thienyl)acrylate is typically synthesized via Knoevenagel condensation , where a thienyl-substituted aldehyde reacts with ethyl cyanoacetate in the presence of a base catalyst (e.g., piperidine or ammonium acetate) . Solvent choice (e.g., ethanol or toluene) and temperature control (reflux conditions) significantly impact reaction efficiency. For instance, prolonged heating may increase yield but risk side reactions like polymerization. Purification often involves column chromatography or recrystallization to isolate the product from unreacted starting materials or byproducts. Researchers should optimize stoichiometry (1:1 molar ratio of aldehyde to ethyl cyanoacetate) and monitor reaction progress via TLC or HPLC .

Basic: How is the crystal structure of ethyl 2-cyano-3-(2-thienyl)acrylate determined, and what software tools are recommended for structural refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its crystal structure. The compound crystallizes in a monoclinic system with specific unit cell parameters (e.g., space group P2₁/c) . Data collection involves a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and refinement uses software like SHELXL for modeling atomic positions and thermal parameters . Key metrics include R factors (<0.06) and data-to-parameter ratios (>12:1) to ensure accuracy. Polymorphism studies (e.g., comparing E/Z isomers) require careful analysis of dihedral angles and hydrogen-bonding networks .

Advanced: What methodologies are employed to evaluate the antioxidant and anti-inflammatory activities of ethyl 2-cyano-3-(2-thienyl)acrylate in preclinical studies?

Answer:

Antioxidant activity is assessed via in vitro assays:

- DPPH radical scavenging : Measures reduction of 2,2-diphenyl-1-picrylhydrazyl radicals at 517 nm.

- FRAP assay : Quantifies ferric ion reduction capacity.

For anti-inflammatory activity , in vivo models like carrageenan-induced paw edema in rodents are used. Dosing (10–100 mg/kg) and time-dependent inflammation suppression are monitored. Histopathological analysis and cytokine profiling (e.g., TNF-α, IL-6) via ELISA validate mechanistic pathways . Control experiments with indomethacin or ascorbic acid as reference standards are critical for comparative analysis.

Advanced: How can ethyl 2-cyano-3-(2-thienyl)acrylate be utilized as a MALDI matrix in mass spectrometry, and what are its advantages over traditional matrices?

Answer:

As a MALDI matrix , this compound enhances ionization efficiency for diverse analytes (lipids, peptides, organometallics) in positive-ion mode . Key advantages include:

- Low background noise : Minimal interference in the low-mass region (<500 m/z).

- Broad applicability : Effective for hydrophobic compounds (e.g., fatty acids) due to its π-conjugated system and cyano group enhancing proton transfer .

Methodologically, a 10 mg/mL solution in acetonitrile/water (70:30) is mixed with the analyte (1:10 ratio) and spotted on a target plate. Performance is validated against α-cyano-4-hydroxycinnamic acid (CHCA) by comparing signal intensity and resolution .

Advanced: What experimental strategies are recommended to address discrepancies in physicochemical property data (e.g., solubility, stability) reported for ethyl 2-cyano-3-(2-thienyl)acrylate?

Answer:

Discrepancies in properties like solubility (e.g., in DMSO vs. ethanol) or thermal stability require:

- Standardized protocols : Use USP/Ph. Eur. methods for solubility testing (shake-flask method at 25°C).

- Dynamic light scattering (DLS) : Monitor aggregation in solution.

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere.

For stability, accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products. Conflicting data may arise from polymorphic forms (e.g., monoclinic vs. orthorhombic), necessitating SC-XRD verification .

Safety: What are the critical safety considerations when handling ethyl 2-cyano-3-(2-thienyl)acrylate in laboratory settings, and how should spillage be managed?

Answer:

Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) . Key precautions:

- Ventilation : Use fume hoods with >0.5 m/s airflow.

- PPE : Nitrile gloves, goggles, and lab coats.

- Spill management : Absorb with inert material (e.g., sand), neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

For storage, keep in amber glass bottles at 2–8°C, away from oxidizers. Electrostatic discharge risks necessitate grounded equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.